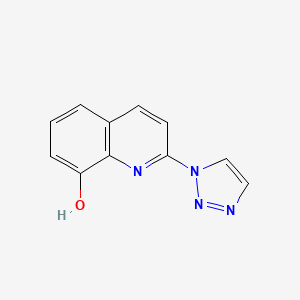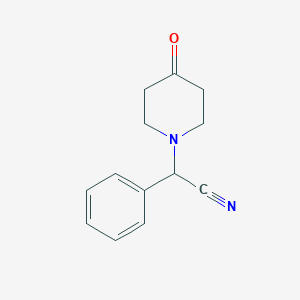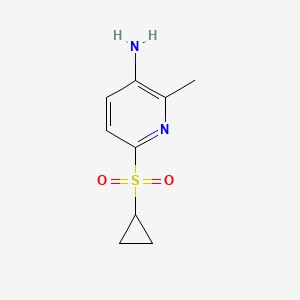
3H-Diazirine, 3-bromo-3-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-3-(p-tolyl)-3H-diazirine is a diazirine compound characterized by the presence of a bromine atom and a p-tolyl group attached to the diazirine ring Diazirines are known for their utility in photoaffinity labeling due to their ability to form reactive carbenes upon exposure to UV light
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-3-(p-tolyl)-3H-diazirine typically involves the reaction of p-tolyl bromide with diazirine precursors under specific conditions. One common method includes the use of potassium tert-butoxide (tBuOK) as a base to facilitate the formation of the diazirine ring . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure the completion of the reaction.
Industrial Production Methods
While specific industrial production methods for 3-bromo-3-(p-tolyl)-3H-diazirine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates involved in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-3-(p-tolyl)-3H-diazirine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Photolysis: Exposure to UV light induces the formation of reactive carbenes, which can further react with various substrates.
Common Reagents and Conditions
Potassium tert-butoxide (tBuOK): Used as a base in the synthesis of the compound.
UV Light: Used to induce photolysis and generate reactive carbenes.
Major Products Formed
The major products formed from the reactions of 3-bromo-3-(p-tolyl)-3H-diazirine depend on the specific reaction conditions and substrates used. For example, photolysis can lead to the formation of various carbene adducts depending on the available reactants.
Wissenschaftliche Forschungsanwendungen
3-Bromo-3-(p-tolyl)-3H-diazirine has several applications in scientific research:
Chemistry: Used in the study of reaction mechanisms and the synthesis of complex molecules.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Potential use in drug discovery and development through the identification of molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The primary mechanism of action for 3-bromo-3-(p-tolyl)-3H-diazirine involves the generation of reactive carbenes upon exposure to UV light. These carbenes can insert into various chemical bonds, allowing for the modification of molecules and the study of molecular interactions. The specific molecular targets and pathways involved depend on the context of the research application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-3-(phenyl)-3H-diazirine: Similar structure but with a phenyl group instead of a p-tolyl group.
3-Bromo-3-(m-tolyl)-3H-diazirine: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
3-Bromo-3-(p-tolyl)-3H-diazirine is unique due to the presence of the p-tolyl group, which can influence its reactivity and the types of interactions it can undergo. This makes it particularly useful in specific applications where the p-tolyl group provides a distinct advantage.
Eigenschaften
CAS-Nummer |
95911-62-9 |
|---|---|
Molekularformel |
C8H7BrN2 |
Molekulargewicht |
211.06 g/mol |
IUPAC-Name |
3-bromo-3-(4-methylphenyl)diazirine |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-4-7(5-3-6)8(9)10-11-8/h2-5H,1H3 |
InChI-Schlüssel |
LDVTZOYGPONILP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(N=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid](/img/structure/B11889782.png)




![7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11889807.png)

![1'-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11889833.png)


![4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol](/img/structure/B11889853.png)
![6-Benzyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B11889859.png)
